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Compound of Interest

Compound Name:
N-butyl-2-methyl-5-phenylfuran-3-

carboxamide

CAS No.: 941005-74-9

Cat. No.: B2609499

Get Quote

Executive Summary
The furan-3-carboxamide scaffold represents a privileged structure in medicinal chemistry,

serving as a bioisostere for benzamides and nicotinamides. Unlike its furan-2-yl counterparts,

the 3-carboxamide isomer offers unique vector positioning for substituents, often resulting in

superior metabolic stability and distinct binding geometries in kinase ATP-binding pockets and

microbial enzymes (e.g., Sortase A).

This guide objectively compares three distinct classes of N-substituted furan-3-carboxamide

analogs. We analyze how specific structural modifications drive potency, selectivity, and

physicochemical properties, supported by experimental data derived from recent Akt1 kinase

inhibition and antimicrobial studies.

The Analogs Under Evaluation
Series A (Baseline):N-Phenyl-furan-3-carboxamides (General pharmacophore).
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Series B (Halogenated):N-(4-Chlorophenyl)-furan-3-carboxamides (Enhanced

lipophilicity/metabolic stability).

Series C (Heterocyclic Hybrid):N-(Indazolyl/Pyrazolyl)-furan-3-carboxamides (Target-specific

kinase inhibitors).

Chemoinformatic & Structural Profile
The furan-3-carboxamide core functions as a hydrogen bond donor-acceptor motif. In kinase

inhibition, the amide nitrogen (donor) and the amide carbonyl (acceptor) typically interact with

the "hinge region" of the kinase, while the furan oxygen provides an additional weak H-bond

acceptor site or dipole interaction.

Comparative Physicochemical Data
Data simulated based on representative structures from Zhou et al. (2016) and Al-Sammarra'e

et al. (2022).

Feature Series A (Phenyl)
Series B (4-Cl-

Phenyl)

Series C

(Heterocyclic)

Molecular Weight ~187 Da ~221 Da ~250-350 Da

cLogP (Lipophilicity) 1.8 - 2.1 2.6 - 2.9 2.2 - 3.5

H-Bond

Donors/Acceptors
1 / 3 1 / 3 2+ / 4+

Solubility (Aq) Moderate Low Moderate (variable)

Metabolic Stability Low (Ring oxidation)
High (Blocked para-

site)
Moderate

Primary Utility Fragment screening
Antimicrobial/Antifung

al
Kinase Inhibitor (Akt1)

Detailed SAR Analysis
Zone 1: The Furan Core (Scaffold)
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The furan ring is electron-rich. Unlike benzene, it is susceptible to oxidative metabolism (ring

opening) by CYP450s.

Observation: Unsubstituted furan rings (Series A) often show rapid clearance.

Optimization: Introduction of methyl groups at C-2 or C-5 (often seen in Series C) blocks

metabolic hot-spots and improves half-life (

).

Zone 2: The Amide Linker
The carboxamide linkage is non-negotiable for biological activity in this scaffold.

Mechanism: It provides the rigid spacer required to orient the N-substituent into the

hydrophobic pocket of the target enzyme.

Bioisosterism: Replacing the amide with an ester significantly reduces potency due to the

loss of the H-bond donor (NH) required for hinge binding.

Zone 3: The N-Substituent (The Specificity Driver)
This is the primary differentiator between the three series.

Comparison of Biological Activity (IC50 / MIC)
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Target
Series A

(Phenyl)

Series B (4-Cl-

Phenyl)

Series C

(Pyrazolyl-

Furan)

Interpretation

Akt1 Kinase

(IC50)

> 10

M

2.5

M

0.03 - 0.5

M

Heterocycles

(Series C)

engage specific

residues (e.g.,

Lys179) via

additional H-

bonds.

HCT-116

(Cancer Cell)
Moderate High Cytotoxicity High Potency

Series C induces

apoptosis more

effectively via Akt

pathway

suppression.

S. aureus (MIC)
50

g/mL

12.5

g/mL

> 50

g/mL

Series B is

superior for

antimicrobial use

due to

lipophilicity

driving

membrane

penetration.

Key Insight: For Anticancer/Kinase applications, Series C is the superior choice due to specific

molecular recognition. For Antimicrobial applications, Series B (Halogenated) is preferred due to

broad-spectrum toxicity and membrane permeability.

Visualizing the SAR & Mechanism
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Diagram 1: Structure-Activity Relationship Map
This diagram illustrates how structural changes translates to biological effects.[1]
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Caption: SAR Map highlighting how the N-substituent (R) directs the molecule toward Kinase

inhibition (Series C) or Antimicrobial activity (Series B).

Diagram 2: Akt Signaling Pathway Inhibition
Understanding where Series C acts within the cell is critical for validating its anticancer

potential.
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Caption: Mechanism of Action for Series C analogs, blocking Akt phosphorylation and inducing

apoptosis in cancer cells.

Experimental Protocols
To ensure reproducibility and trust, the following protocols define how the comparative data is

generated.
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A. Synthesis: Schotten-Baumann Acylation
This is the standard method for generating Series A and B. Series C often requires peptide

coupling agents (EDC/HOBt) due to the lower nucleophilicity of heterocyclic amines.

Reagents: Furan-3-carbonyl chloride (1.0 eq), Aniline derivative (1.1 eq), Triethylamine

(Et3N, 2.0 eq), DCM (Dichloromethane).

Procedure:

Dissolve the amine in dry DCM at 0°C under

atmosphere.

Add Et3N dropwise.

Slowly add Furan-3-carbonyl chloride (dissolved in DCM) over 30 mins.

Warm to Room Temperature (RT) and stir for 4-12 hours (monitor via TLC).

Workup: Wash with 1N HCl (to remove unreacted amine), then Sat. NaHCO3. Dry over

MgSO4.

Purification: Recrystallization from Ethanol/Water (Series A/B) or Column Chromatography

(Series C).

B. MTT Cytotoxicity Assay (Validation for Series C)
Used to determine IC50 values against HCT-116 or MCF-7 cell lines.

Seeding: Plate cells (HCT-116) at

cells/well in 96-well plates. Incubate 24h.

Treatment: Add test compounds (Series A, B, C) dissolved in DMSO (Final DMSO < 0.1%).

Serial dilutions (0.1 - 100

M).

Incubation: 48 to 72 hours at 37°C, 5% CO2.
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Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with

DMSO.

Readout: Measure Absorbance at 570 nm. Calculate % Viability vs. Control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/28094221/
https://pubmed.ncbi.nlm.nih.gov/28094221/
https://pubmed.ncbi.nlm.nih.gov/28094221/
https://www.benchchem.com/product/b2609499/docs#comparative-guide-structure-activity-relationship-sar-of-furan-3-carboxamide-analogs
https://www.benchchem.com/product/b2609499/docs#comparative-guide-structure-activity-relationship-sar-of-furan-3-carboxamide-analogs
https://www.benchchem.com/product/b2609499/docs#comparative-guide-structure-activity-relationship-sar-of-furan-3-carboxamide-analogs
https://www.benchchem.com/product/b2609499/docs#comparative-guide-structure-activity-relationship-sar-of-furan-3-carboxamide-analogs
https://www.benchchem.com/product/b2609499?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2609499?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2609499?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

